molecular formula C22H25N3O4S B2582518 8-(4-ethylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358651-35-0

8-(4-ethylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2582518
CAS No.: 1358651-35-0
M. Wt: 427.52
InChI Key: ZIVHOLBIAIIHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one family, characterized by a spirocyclic core combining a piperidine and imidazolidinone ring. Key structural features include:

  • Position 3: A 3-methoxyphenyl substituent, which may enhance lipophilicity and receptor binding.
    While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including antitumor, pesticidal, and GPCR modulation.

Properties

IUPAC Name

8-(4-ethylphenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-3-16-7-9-19(10-8-16)30(27,28)25-13-11-22(12-14-25)23-20(21(26)24-22)17-5-4-6-18(15-17)29-2/h4-10,15H,3,11-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVHOLBIAIIHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 8

The substituent at position 8 significantly influences molecular weight, solubility, and biological activity:

Compound Name Substituent (Position 8) Molecular Weight Key Properties/Applications Reference
Target Compound 4-Ethylbenzenesulfonyl Not provided Hypothesized therapeutic potential -
8-(4-tert-Butylbenzoyl)-... 4-tert-Butylbenzoyl 419.53 Research use (higher lipophilicity)
8-(3-Methoxybenzoyl)-3-(3-methylphenyl)-... 3-Methoxybenzoyl 377.44 Screening compound (moderate MW)
Simufilam (WHO) 8-Methyl 259.35 Filamin A binder (simpler group)

Substituent Variations at Position 3

The 3-methoxyphenyl group distinguishes the target compound from analogs with alternative aryl substituents:

Compound Name Substituent (Position 3) Molecular Weight Activity Notes Reference
Target Compound 3-Methoxyphenyl Not provided Potential receptor interaction -
3-(4-Methylphenyl)-... 4-Methylphenyl 243.31 GPCR modulation (simpler aryl)
3-(4-Chlorophenyl)-... 4-Chlorophenyl Not provided Antitumor screening
Compound A (Tumor Therapy) 4'-Chloro-3'-fluoro-4-methylbiphenyl ~400 (est.) Antitumor activity

Core Structure Modifications

The 1,4,8-triazaspiro[4.5]dec-3-en-2-one core is shared across compounds but modified in some cases:

  • Spirotetramat Metabolites (): Replace nitrogen with oxygen in the spiro core, used as pesticides with hydroxyl and methoxy groups .
  • Simufilam (): Retains the spiro core but adds a benzyl group at position 1, demonstrating filamin A binding .

Key Insight : The triazaspiro core is versatile, with modifications enabling applications ranging from pharmaceuticals to agrochemicals.

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